Pyrantel pamoate is classified as a tetrahydropyrimidine derivative. It is a combination of two components: pyrantel, which acts as the active pharmaceutical ingredient, and pamoic acid, which serves as the salt-forming agent. The compound is primarily used to treat infections caused by nematodes (roundworms) in both humans and animals. It is effective against enterobiasis (pinworm), ascariasis (roundworm), ankylostomiasis (hookworm), and necatoriasis .
The synthesis of pyrantel pamoate typically involves the reaction between pyrantel base and pamoic acid. The general synthetic route can be summarized as follows:
Specific parameters such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of pyrantel pamoate .
Pyrantel pamoate has a complex molecular structure characterized by its tetrahydropyrimidine core. The molecular formula is , with a molecular weight of approximately 398.5 g/mol.
The compound's structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into functional groups present in the molecule .
Pyrantel pamoate can undergo various chemical reactions:
Pyrantel pamoate acts primarily as a nicotinic acetylcholine receptor agonist at the neuromuscular junctions of helminths:
This mechanism makes it particularly effective against a range of intestinal nematodes .
Pyrantel pamoate exhibits several notable physical and chemical properties:
Pyrantel pamoate finds extensive applications in both veterinary and human medicine:
Pyrantel pamoate functions as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes. These receptors are ligand-gated ion channels located on somatic muscle cells of parasitic worms. Upon oral administration, pyrantel binds to the nAChRs with higher affinity to parasite-specific subtypes (e.g., L-subtype) than to vertebrate receptors. This binding triggers an influx of cations (Na⁺, Ca²⁺) into the muscle cells, mimicking acetylcholine's effects. Notably, pyrantel exhibits 20–100× greater potency for nematode nAChRs than mammalian receptors due to structural differences in receptor subunits (e.g., UNC-29, UNC-38, UNC-63 in Oesophagostomum dentatum) [1] [4] [6].
Table 1: Specificity of Pyrantel for Nematode nAChR Subtypes
Receptor Subtype | Nematode Species | Pyrantel Sensitivity | Key Subunits |
---|---|---|---|
L-subtype | Ascaris suum | High (EC₅₀: 1–10 µM) | UNC-29, UNC-38, UNC-63 |
N-subtype | A. suum | Low | ACR-16 |
B-subtype | O. dentatum | Moderate | ACR-8, UNC-63 |
The agonist action of pyrantel induces sustained depolarization of the nematode neuromuscular junction. Unlike acetylcholine—which is rapidly hydrolyzed by acetylcholinesterase—pyrantel is resistant to enzymatic degradation. This results in prolonged opening of ion channels (mean open-time: 0.8–2.85 ms) and continuous membrane depolarization. Consequently, voltage-sensitive calcium channels remain inactivated, preventing muscle repolarization. The persistent depolarization causes spastic paralysis, characterized by irreversible muscle contraction. Paralyzed worms detach from the host intestinal mucosa and are expelled via peristalsis. This mechanism contrasts with hyperpolarizing agents (e.g., piperazine), which cause flaccid paralysis [1] [2] [4].
Pyrantel shows differential efficacy across nematode families due to variations in receptor expression:
Table 2: Comparative Efficacy Against Key Nematodes
Nematode Group | Example Species | Paralysis Efficacy | Receptor Specificity | Recommended Dosing |
---|---|---|---|---|
Ascarids | Ascaris lumbricoides | 95–100% | L-subtype nAChR | Single dose |
Hookworms | Ancylostoma caninum | 60–85% | L/B-subtype nAChR | 3 consecutive days |
Pinworms | Enterobius vermicularis | >90% | L-subtype nAChR | Single dose |
Whipworms | Trichuris trichiura | <10% | Absent target receptors | Ineffective |
Beyond nAChR agonism, pyrantel inhibits parasite-specific acetylcholinesterase (AChE) isoforms. Nematode AChE (e.g., A. suum ACE-1 isoform) has distinct substrate kinetics compared to mammalian AChE. Pyrantel binds to the catalytic site of nematode AChE with 50× higher affinity than to human AChE, reducing acetylcholine hydrolysis. This synergizes with its nAChR agonism by increasing synaptic acetylcholine concentrations, amplifying depolarization. Notably, pyrantel’s AChE inhibition is reversible and non-competitive, differing from organophosphate anthelmintics [1] [6]. Molecular dynamics simulations reveal pyrantel forms hydrogen bonds with residues in the nematode AChE gorge (e.g., Trp200), while mammalian AChE lacks these binding pockets [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7